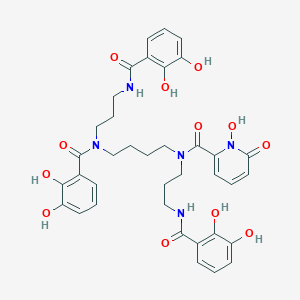
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane, also known as Fe-Tren, is a synthetic iron(III) chelator. It is widely used in scientific research as a tool to study the role of iron in various biological processes. Fe-Tren is a highly specific chelator that binds to iron(III) with high affinity and selectivity.
Mechanism Of Action
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane binds to iron(III) with high affinity and selectivity. The chelation of iron by 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane results in the formation of a stable complex that is highly soluble in water. The complex is stable over a wide range of pH values and can be used in a variety of biological systems. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to effectively remove iron from transferrin, a protein that transports iron in the blood.
Biochemical And Physiological Effects
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by removing iron from the cells. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has also been shown to protect against oxidative stress and cell damage caused by excess iron. In addition, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Advantages And Limitations For Lab Experiments
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has several advantages as a tool for studying the role of iron in biological processes. It is highly specific and selective, which allows for the removal of iron from biological systems without affecting other metals. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is also stable over a wide range of pH values and can be used in a variety of biological systems. However, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has some limitations. It is relatively expensive and may not be suitable for large-scale experiments. In addition, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane may not be suitable for in vivo experiments due to its potential toxicity.
Future Directions
There are several future directions for the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in scientific research. One direction is the development of new 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane derivatives with improved properties, such as increased stability and selectivity. Another direction is the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in combination with other agents, such as chemotherapy drugs, to enhance their efficacy. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane could also be used to study the role of iron in the pathogenesis of various diseases, such as cancer and neurodegenerative diseases. Finally, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane could be used in the development of new diagnostic and therapeutic agents for these diseases.
Conclusion
In conclusion, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is a valuable tool for studying the role of iron in various biological processes. It is highly specific and selective, stable over a wide range of pH values, and has a variety of biochemical and physiological effects. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in scientific research, including the development of new derivatives and the study of its role in various diseases.
Synthesis Methods
The synthesis of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane involves the reaction of 1,5,14-tris(2,3-dihydroxybenzoyl)-1,5,10,14-tetraazatetradecane with 1-hydroxy-2-pyridone-6-carboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is widely used in scientific research to study the role of iron in various biological processes. Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and energy production. However, excess iron can be toxic and lead to oxidative stress and cell damage. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is a highly specific chelator that can be used to selectively remove iron from biological systems. This makes it a valuable tool for studying the role of iron in various biological processes.
properties
CAS RN |
146980-30-5 |
|---|---|
Product Name |
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane |
Molecular Formula |
C37H41N5O12 |
Molecular Weight |
747.7 g/mol |
IUPAC Name |
N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-[4-[(2,3-dihydroxybenzoyl)-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]butyl]-1-hydroxy-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C37H41N5O12/c43-27-13-3-9-23(31(27)47)34(50)38-17-7-21-40(36(52)25-11-5-15-29(45)33(25)49)19-1-2-20-41(37(53)26-12-6-16-30(46)42(26)54)22-8-18-39-35(51)24-10-4-14-28(44)32(24)48/h3-6,9-16,43-45,47-49,54H,1-2,7-8,17-22H2,(H,38,50)(H,39,51) |
InChI Key |
FSWXHNQBTQDNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=C(C(=CC=C4)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=C(C(=CC=C4)O)O |
Other CAS RN |
146980-30-5 |
synonyms |
1,5,14-tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane 3,4,3-LI(triCAM-HOPO) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




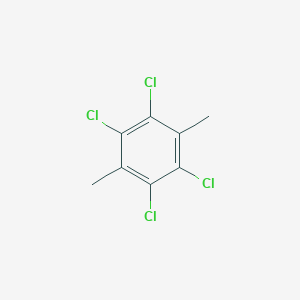
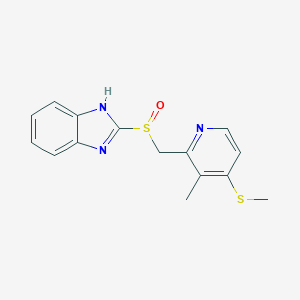
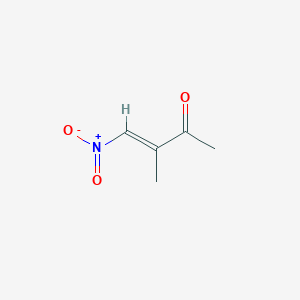
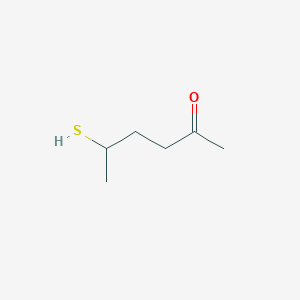

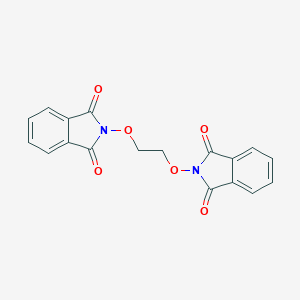
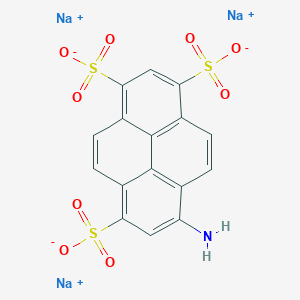
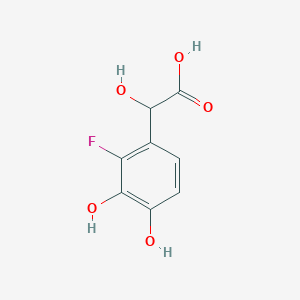
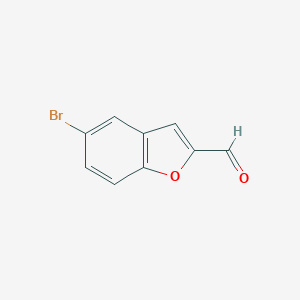
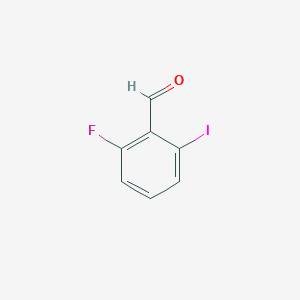
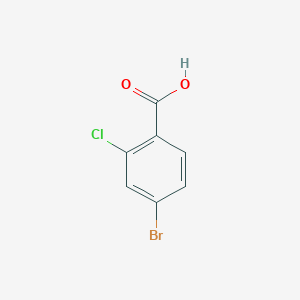
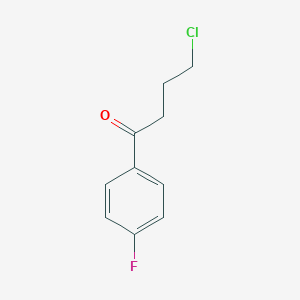
![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)